1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, a chlorophenoxy group, and a butyl chain. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with butyl bromide in the presence of a base such as potassium carbonate to form 4-(4-chlorophenoxy)butane.
Cyclization to Benzimidazole: The next step involves the cyclization of the intermediate with o-phenylenediamine under acidic conditions to form the benzimidazole ring.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt of 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group and the benzimidazole ring makes it particularly effective in certain applications, such as antimicrobial activity and enzyme inhibition.
Biological Activity
1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride, commonly referred to as BML-277, is a compound of significant interest due to its biological activities, particularly as a selective inhibitor of checkpoint kinase 2 (Chk2). This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C20H14ClN3O2
- Molecular Weight : 363.797 g/mol
- CAS Number : 516480-79-8
- IC50 for Chk2 Inhibition : 15 nM
BML-277 acts primarily as a Chk2 inhibitor , which plays a crucial role in the DNA damage response pathway. By inhibiting Chk2, BML-277 can interfere with cell cycle regulation and promote apoptosis in cancer cells. The compound's ability to stabilize DNA and inhibit topoisomerases further enhances its anticancer properties.
Anticancer Properties
Research indicates that BML-277 exhibits potent anticancer activity across various cancer cell lines. A study evaluating its effects on human cancer cell lines revealed significant cytotoxicity and inhibition of cell proliferation, particularly in p53-deficient tumors. The compound was shown to induce DNA damage and apoptosis through the activation of the p53 pathway when Chk2 was inhibited.
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of Cancer Cell Growth
In a study published in the Journal of Medicinal Chemistry, BML-277 was tested against a panel of 60 human cancer cell lines. The results demonstrated that the compound effectively inhibited cell growth in several types of cancer, particularly those lacking functional p53. The mechanism involved the stabilization of DNA and interference with topoisomerase activity, leading to increased DNA damage and subsequent apoptosis.
Case Study 2: Selectivity for Chk2
A comparative analysis highlighted BML-277's selectivity for Chk2 over other kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The study utilized biochemical assays to confirm that BML-277 preferentially binds to Chk2, resulting in significant inhibition at low concentrations.
Synthesis and Structural Insights
BML-277 is synthesized through a multi-step chemical process that involves the reaction of 4-chlorophenol with butyl groups followed by benzimidazole formation. The synthetic route ensures high purity and yield, making it suitable for further biological evaluations.
Properties
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O.ClH/c18-14-7-9-15(10-8-14)21-12-4-3-11-20-13-19-16-5-1-2-6-17(16)20;/h1-2,5-10,13H,3-4,11-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYLQVBUTOWGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCOC3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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